molecular formula C30H34N2O3.HCl B000959 Bazedoxifene HCl CAS No. 198480-56-7

Bazedoxifene HCl

Cat. No.: B000959
CAS No.: 198480-56-7
M. Wt: 507.1 g/mol
InChI Key: COOWZQXURKSOKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bazedoxifene Hydrochloride primarily targets the estrogen receptors, functioning as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It also targets the interleukin-11 (IL-11)/glycoprotein 130 kDa (GP130) signaling pathway, acting as an inhibitor .

Mode of Action

Bazedoxifene Hydrochloride interacts with its targets in a cell and tissue-specific manner. In uterine and breast tissues, it primarily functions as an estrogen-receptor antagonist . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .

Biochemical Pathways

Bazedoxifene Hydrochloride affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . It also inhibits the IL-6/GP130/STAT3 signaling cascade, which is associated with tumor progression .

Pharmacokinetics

Glucuronidation is the major metabolic pathway for Bazedoxifene Hydrochloride. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5). Little or no cytochrome P450-mediated metabolism is evident .

Result of Action

The action of Bazedoxifene Hydrochloride leads to several molecular and cellular effects. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures . In colon cancer cells, it inhibits cell viability, cell colony formation, and cell migration .

Biochemical Analysis

Biochemical Properties

Bazedoxifene Hydrochloride acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It interacts with estrogen receptors ERα and ERβ, with IC50 values of 26 nM and 99 nM respectively . It plays a crucial role in biochemical reactions, particularly in decreasing bone resorption and reducing biochemical markers of bone turnover to the premenopausal range .

Cellular Effects

Bazedoxifene Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .

Molecular Mechanism

The molecular mechanism of Bazedoxifene Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the D1 domain of GP130 and blocks IL-11, thus inhibiting IL-11/GP130 signaling and further preventing hexamer formation and the signaling cascade downstream of STAT3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bazedoxifene Hydrochloride change over time. It has been observed that Bazedoxifene Hydrochloride consistently shows a positive effect on the maintenance of lumbar vertebral resistance to an applied compressive force, a surrogate for a reduced incidence of fracture .

Dosage Effects in Animal Models

In animal models, the effects of Bazedoxifene Hydrochloride vary with different dosages . It has been found that Bazedoxifene Hydrochloride significantly reduced the size of endometriosis implants in animal models compared with the control group .

Metabolic Pathways

The major metabolic pathway of Bazedoxifene Hydrochloride is glucuronidation . After oral application, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Transport and Distribution

The transport and distribution of Bazedoxifene Hydrochloride within cells and tissues are yet to be fully understood. It is known that Bazedoxifene Hydrochloride is rapidly absorbed and highly metabolized to its glucuronides (up to 95 %). Its absolute bioavailability is 6.25 % .

Subcellular Localization

It has been found that Bazedoxifene Hydrochloride inhibits the nuclear translocation of p-STAT3 induced by IL-11 in colon cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene Hydrochloride involves several steps, including the synthesis of intermediates and final product formation. One method involves the reaction of a compound represented in formula (A) with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent . The reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then filtered, washed, and treated with acetic acid to obtain Bazedoxifene Hydrochloride .

Industrial Production Methods: Industrial production methods for Bazedoxifene Hydrochloride focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve continuous catalytic reactions using fixed-bed reactors, which allow for repeated and continuous use of catalysts and hydrogen, enhancing reaction speed and safety .

Chemical Reactions Analysis

Types of Reactions: Bazedoxifene Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Bazedoxifene Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study selective estrogen receptor modulation.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Used in the treatment of postmenopausal osteoporosis and vasomotor symptoms. .

    Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors and related pathways.

Comparison with Similar Compounds

Uniqueness: Bazedoxifene Hydrochloride is unique due to its dual action as both an agonist and antagonist, depending on the tissue type. This dual action allows it to provide therapeutic benefits in bone tissue while minimizing adverse effects in breast and uterine tissues .

Properties

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWZQXURKSOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433034
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198480-56-7
Record name 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198480-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods II

Procedure details

Bazedoxifene hydrochloride (20 g) and dimethylformamide (200 mL) are charged into a round bottomed flask and stirred for 10-15 minutes. To the reaction mixture, triethylamine (8 mL) and toluene (400 mL) are added and the mixture is stirred at room temperature for 10-20 minutes. Then two lots of water (40 mL and 860 mL) are sequentially added with intermittent stirring for 10-20 minutes and finally the reaction mixture is stirred for 5-6 hours at room temperature. The reaction mixture is then cooled to 7.5-12.5° C. and stirred at the same temperature for another 3-4 hours. The solid formed is collected by filtration, washed with water (40 mL), toluene (40 mL) and dried under vacuum below 50° C. to afford 16.2 g of crystalline bazedoxifene free base Form A of 99.79% HPLC purity.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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